molecular formula C10H9FN2 B13196290 5-Fluoro-8-methylquinolin-3-amine

5-Fluoro-8-methylquinolin-3-amine

Katalognummer: B13196290
Molekulargewicht: 176.19 g/mol
InChI-Schlüssel: UCZUGYXKLLWVMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-8-methylquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methylquinolin-3-amine can be achieved through various methods. One common approach involves the nucleophilic substitution of a fluorine atom on a quinoline precursor. For example, the synthesis can start with 8-methylquinoline, which undergoes fluorination at the 5-position using a fluorinating agent such as Selectfluor. The reaction conditions typically involve the use of a solvent like acetonitrile and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of fluorinated quinolines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-8-methylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Fluoro-8-methylquinolin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Fluorinated quinolines, including this compound, are investigated for their potential use in developing new drugs for treating infections and other diseases.

    Industry: The compound is used in the production of dyes, catalysts, and materials with specific properties

Wirkmechanismus

The mechanism of action of 5-Fluoro-8-methylquinolin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial, anticancer, or other therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoro-8-methylquinolin-3-amine is unique due to the presence of both a fluorine atom at the 5-position and a methyl group at the 8-position. This specific substitution pattern can enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .

Eigenschaften

Molekularformel

C10H9FN2

Molekulargewicht

176.19 g/mol

IUPAC-Name

5-fluoro-8-methylquinolin-3-amine

InChI

InChI=1S/C10H9FN2/c1-6-2-3-9(11)8-4-7(12)5-13-10(6)8/h2-5H,12H2,1H3

InChI-Schlüssel

UCZUGYXKLLWVMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)F)C=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.